molecular formula C11H11NO3 B2894609 6-Methoxy-4-methyl-1H-indole-2-carboxylic acid CAS No. 1158787-40-6

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2894609
CAS No.: 1158787-40-6
M. Wt: 205.213
InChI Key: OKJRMUCGQPFVFL-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, contributing to the compound’s biological activities .

Result of Action

It’s known that indole derivatives can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Methoxy-4-methyl-1H-indole-2-carboxylic acid. For instance, one study demonstrated potential antifungal activity of a similar compound in the presence of various surfactants, detergents, and enzymes . Additionally, optimal conditions for the production of a similar compound were found to be a starch concentration of 5 g/L, peptone concentration of 5 g/L, agitation rate of 150 rpm, pH 6, and temperature of 40 °C .

Chemical Reactions Analysis

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

These compounds share the indole core structure but differ in their substituents and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

6-methoxy-4-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-3-7(15-2)4-9-8(6)5-10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJRMUCGQPFVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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